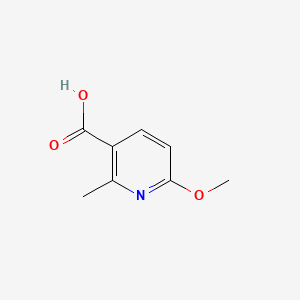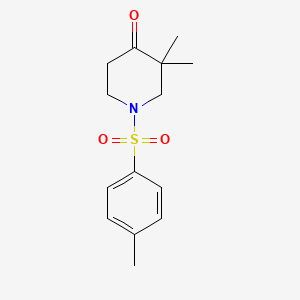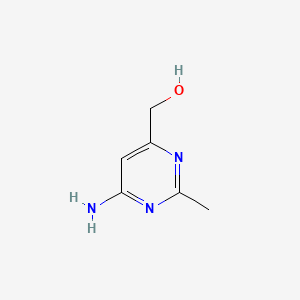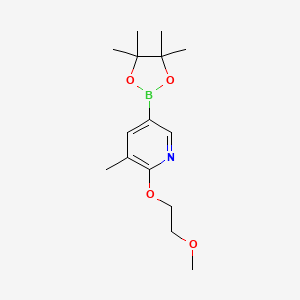
Potassium (2-chloropyrimidin-5-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .
Synthesis Analysis
A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis
The molecular structure of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .Chemical Reactions Analysis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Applications De Recherche Scientifique
Applications in Organic Synthesis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate has been utilized in the synthesis of complex organic molecules due to its stability and reactivity. For instance, it plays a crucial role in the Suzuki cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials. The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields, demonstrating the versatility and efficiency of these reagents in organic synthesis. The trifluoroborates are air- and moisture-stable solids, which can be stored indefinitely, thus providing a practical advantage in synthetic chemistry applications (Molander & Rivero, 2002).
Role in Medicinal Chemistry
In medicinal chemistry, potassium (2-chloropyrimidin-5-yl)trifluoroborate derivatives have been explored for their potential therapeutic applications. For example, a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified for the treatment of epilepsy, where the pyrimidine derivative played a critical role in the activity of these compounds. These compounds were found to be active in animal models of epilepsy and pain, demonstrating the significance of pyrimidine derivatives in the development of new therapeutic agents. The structure-activity relationships around these compounds highlight the importance of the pyrimidine moiety in modulating biological activity, which underscores the broader applicability of potassium (2-chloropyrimidin-5-yl)trifluoroborate derivatives in drug discovery (Amato et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .
Propriétés
IUPAC Name |
potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMZIPHWMCSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682507 |
Source


|
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate | |
CAS RN |
1245906-70-0 |
Source


|
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














